Tirofiban impurity 9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tirofiban impurity 9 is a chemical compound associated with the pharmaceutical drug Tirofiban, which is used as an antiplatelet agent. This compound is one of the degradation products or by-products formed during the synthesis or storage of Tirofiban. Understanding and identifying impurities in pharmaceutical compounds is crucial for ensuring the safety and efficacy of the drug.

Preparation Methods

The preparation of Tirofiban impurity 9 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of various reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are designed to ensure high purity and yield. For instance, the preparation method may involve the use of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to identify and confirm the structure of the impurity .

Chemical Reactions Analysis

Tirofiban impurity 9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative degradation of Tirofiban can lead to the formation of N-oxide derivatives .

Scientific Research Applications

Tirofiban impurity 9 has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods to ensure the purity and quality of Tirofiban. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Tirofiban, as well as its potential side effects and interactions with other drugs. In the pharmaceutical industry, this compound is crucial for quality control and regulatory compliance .

Mechanism of Action

The mechanism of action of Tirofiban impurity 9 is related to its parent compound, Tirofiban. Tirofiban is a reversible antagonist of the platelet glycoprotein IIb/IIIa receptor, which inhibits platelet aggregation. This action helps prevent thrombotic events in patients with acute coronary syndrome. The molecular targets and pathways involved include the inhibition of fibrinogen binding to the glycoprotein IIb/IIIa receptor, thereby preventing platelet aggregation .

Comparison with Similar Compounds

Tirofiban impurity 9 can be compared with other similar compounds, such as Tirofiban impurity A, Tirofiban impurity B, and Tirofiban impurity C. These impurities are also by-products or degradation products of Tirofiban. The uniqueness of this compound lies in its specific chemical structure and the conditions under which it is formed. Each impurity has distinct properties and potential effects on the safety and efficacy of the drug .

Biological Activity

Tirofiban impurity 9 is a chemical byproduct associated with the synthesis of tirofiban, a non-peptide antagonist used primarily as an antiplatelet agent. Understanding the biological activity of this impurity is crucial for assessing its impact on drug efficacy and safety. This article synthesizes findings from various studies and patents to provide a comprehensive overview of the biological activity of this compound, including its effects on platelet aggregation and potential implications in clinical settings.

Overview of Tirofiban and Its Impurities

Tirofiban functions by inhibiting the glycoprotein IIb/IIIa receptor on platelets, thus preventing platelet aggregation. The presence of impurities like impurity 9 can significantly influence the pharmacological profile of the drug, potentially altering its therapeutic effectiveness and safety.

Key Characteristics

- Chemical Structure : this compound is formed during the synthesis of tirofiban and may share structural similarities with its parent compound.

- Biological Activity : Initial studies suggest that this compound may exhibit similar antiplatelet activity as tirofiban, but further research is needed to elucidate its specific effects.

Inhibition of Platelet Aggregation

Research indicates that this compound can inhibit platelet aggregation, similar to tirofiban itself. This property is essential for its potential therapeutic application in conditions requiring antiplatelet therapy.

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Tirofiban | Inhibits glycoprotein IIb/IIIa receptor | Prevents platelet aggregation |

| This compound | Inhibits platelet aggregation | Similar mechanism to tirofiban |

Case Studies and Experimental Data

-

UPLC Method for Impurity Identification :

A study developed an ultra-performance liquid chromatography (UPLC) method to identify impurities in aqueous formulations of tirofiban. The method successfully detected oxidative degradation products, including this compound, confirming its presence and potential biological activity . -

Stability-Indicating Studies :

Forced degradation studies revealed that impurities like this compound could affect the stability of tirofiban formulations. These studies emphasized the need for rigorous quality control to ensure that impurities do not compromise therapeutic efficacy . -

Comparative Analysis with Other Antiplatelet Agents :

Comparative studies indicated that while this compound shares some functional characteristics with other antiplatelet agents (e.g., eptifibatide), its unique formation during synthesis may lead to distinct pharmacokinetic profiles that warrant further investigation.

Implications for Clinical Use

The presence of impurities such as this compound raises important considerations for clinical applications:

- Efficacy and Safety Profile : The potential for impurities to alter the efficacy or introduce adverse effects necessitates thorough evaluation during drug development.

- Regulatory Compliance : Understanding the biological activity of impurities is critical for meeting regulatory standards and ensuring patient safety.

Properties

Molecular Formula |

C27H33N3O3 |

|---|---|

Molecular Weight |

447.6 g/mol |

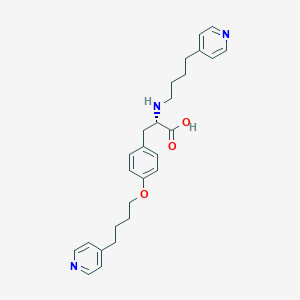

IUPAC Name |

(2S)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]-2-(4-pyridin-4-ylbutylamino)propanoic acid |

InChI |

InChI=1S/C27H33N3O3/c31-27(32)26(30-15-3-1-5-22-11-16-28-17-12-22)21-24-7-9-25(10-8-24)33-20-4-2-6-23-13-18-29-19-14-23/h7-14,16-19,26,30H,1-6,15,20-21H2,(H,31,32)/t26-/m0/s1 |

InChI Key |

MWVWNMMOABBSPL-SANMLTNESA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NCCCCC2=CC=NC=C2)OCCCCC3=CC=NC=C3 |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NCCCCC2=CC=NC=C2)OCCCCC3=CC=NC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.